1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one
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Overview
Description
1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis
Preparation Methods
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one typically involves the reaction of benzotriazole with diphenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking . These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects. The pathways involved may include inhibition of microbial growth, modulation of enzyme activity, and interference with cellular processes.
Comparison with Similar Compounds
1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one can be compared with other benzotriazole derivatives such as:
1H-1,2,3-Benzotriazol-1-yl-N,N-dibenzylmethanamine: Known for its use in synthetic organic chemistry.
1-(1H-Benzotriazol-1-yl)-3-chloroacetone: Utilized in the synthesis of benzannelated and 2-arylethen-1-yl-substituted heterocycles.
The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various fields.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(23-18-14-8-7-13-17(18)21-22-23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIHLNYJACTDIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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